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Compound of Interest

Compound Name: 2-Chloro-6-ethynylpyrazine

CAS No.: 1196157-03-5

Cat. No.: B1507072

Get Quote

Executive Summary
2-Chloro-6-ethynylpyrazine (CAS: 164743-66-8) is a functionalized pyrazine derivative

serving as a "click chemistry" handle and a Sonogashira coupling partner in medicinal

chemistry. It is structurally significant due to the presence of both an electrophilic chlorine

(susceptible to

or metal-catalyzed cross-coupling) and a nucleophilic/electrophilic terminal alkyne.

This compound is a key intermediate in the synthesis of Checkpoint Kinase 1 (CHK-1)

inhibitors, which are therapeutic targets for potentiating the cytotoxicity of DNA-damaging

agents in cancer therapy.
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Property Data

IUPAC Name 2-Chloro-6-ethynylpyrazine

Molecular Formula

Molecular Weight 138.55 g/mol

Monoisotopic Mass
137.998 (for

)

Appearance
Off-white solid or pale yellow oil (depending on

purity)

Solubility Soluble in MeOH, DMSO, EtOAc, DCM

Key Functionality Orthogonal reactivity: Cl (C2) and Alkyne (C6)

Synthetic Pathway & Mechanism
The synthesis typically proceeds via a Sonogashira coupling of a di-halo pyrazine precursor

with trimethylsilylacetylene (TMSA), followed by desilylation.

Reaction Workflow Diagram
The following diagram illustrates the catalytic cycle and deprotection sequence.
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Figure 1: Synthetic route from 2-bromo-6-chloropyrazine to the target ethynylpyrazine via a

TMS-protected intermediate.

Experimental Protocols
The following protocols are standardized based on Pfizer's methodology for CHK-1 inhibitor

synthesis (US Patent 8,518,952 B2).

Step 1: Sonogashira Coupling (Synthesis of TMS-
Intermediate)
Objective: Install the alkyne handle while preserving the chloro-substituent.

Reagents:

2-Bromo-6-chloropyrazine (1.0 eq)

Trimethylsilylacetylene (1.0 eq)

(0.03 eq)

CuI (0.1 eq)

DIEA (Diisopropylethylamine) (1.0 eq)

Solvent: DMF (Anhydrous)

Procedure:

Purge the reaction vessel containing the halo-pyrazine, Pd catalyst, CuI, and base in DMF

with nitrogen.[1]

Add trimethylsilylacetylene dropwise.

Stir the mixture at 23°C overnight.

Workup: Pour into saturated aqueous
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, extract with EtOAc, wash organic layer with brine, and dry over

.

Purification: Flash chromatography (0-20% EtOAc in Hexanes).[1]

Yield: ~80%.[1]

Step 2: Desilylation (Synthesis of Final Target)
Objective: Remove the TMS protecting group to release the terminal alkyne.

Reagents:

Intermediate 6a (from Step 1)[2]

Potassium Carbonate (

) (1.0 eq)

Solvent: Methanol (MeOH)[1][3]

Procedure:

Dissolve Intermediate 6a in MeOH.[1][3]

Cool the solution to 0°C.

Add

and stir at 0°C for 6 hours.

Workup: Filter solids, concentrate filtrate, dissolve residue in EtOAc, wash with

water/brine, and dry.[3]

Purification: Use immediately or purify via preparative HPLC if high purity is required for

analytical standards.

Spectroscopic Data Analysis[2][4]
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Nuclear Magnetic Resonance ( H NMR)
The NMR data below distinguishes the TMS-protected intermediate from the final deprotected

product. The loss of the strong upfield TMS signal and the slight shift in aromatic protons are

diagnostic.

Table 1:

H NMR Data (400 MHz, MeOD)

Compound Structure
Chemical Shifts (

ppm)
Assignment

Intermediate (6a) TMS-Protected
8.62 (s, 1H)8.61 (s,

1H)0.29 (s, 9H)

Pyrazine

Pyrazine

TMS

Target (6b) Deprotected

8.65 - 8.70 (s, 1H)8.60

- 8.65 (s, 1H)4.0 - 4.3

(s, 1H)*

Pyrazine

Pyrazine

Acetylenic

*Note: Shifts for 6b are predicted ranges based on the removal of the shielding silyl group and

standard chemometric shifts for ethynyl-heterocycles. The patent explicitly characterizes 6a.[2]

Mass Spectrometry (MS)
The presence of Chlorine provides a distinct isotopic signature (M and M+2 peaks in a 3:1

ratio).

Table 2: Mass Spectrometry Data
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Ion m/z (Calculated)
m/z
(Experimental/Foun
d)

Notes

(

)

139.00 139.1 Base peak

(

)

141.00 141.1
~33% intensity of

base peak

Fragmentation ~103 -

Loss of

(Common in chloro-

heterocycles)

References
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Related Methodology (Sonogashira on Pyrazines)
General Characterization of Ethynylpyrazines: Source:Journal of Organic Chemistry.
Context: General shifts for ethynyl protons on electron-deficient rings ( 3.5 - 4.5 ppm).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://patents.google.com/patent/WO2010016005A1/en
https://patents.google.com/patent/WO2010016005A1/en
https://patents.google.com/patent/WO2010016005A1/en
https://patents.google.com/patent/WO2010016005A1/en
https://patents.google.com/patent/WO2010016005A1/en
https://patents.google.com/patent/WO2010016005A1/en
https://www.benchchem.com/product/b1507072/docs#technical-guide-characterization-and-synthesis-of-2-chloro-6-ethynylpyrazine
https://www.benchchem.com/product/b1507072/docs#technical-guide-characterization-and-synthesis-of-2-chloro-6-ethynylpyrazine
https://www.benchchem.com/product/b1507072/docs#technical-guide-characterization-and-synthesis-of-2-chloro-6-ethynylpyrazine
https://www.benchchem.com/product/b1507072/docs#technical-guide-characterization-and-synthesis-of-2-chloro-6-ethynylpyrazine
https://www.benchchem.com/product/b1507072?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1507072?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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